4-Epianhydrotetracycline hydrochloride
Overview
Description
4-Epianhydrotetracycline hydrochloride is an antibiotic derivative of tetracycline . It is a degradation product of the antibiotic tetracycline and is active against Pseudomonas, Agrobacterium, Moraxella, Bacillus, and E. coli . It is an important standard for monitoring tetracycline stability and toxicity in laboratory studies .
Synthesis Analysis
This compound is a secondary degradation product formed by the epimerization of tetracycline and dehydration at the C6 position to aromatize the B ring . It has 250-fold higher toxicity than either tetracycline or doxycycline depending on the system under study .Molecular Structure Analysis
The molecular structure of this compound is formed by epimerization of tetracycline and dehydration at the C6 position to aromatize the B ring .Chemical Reactions Analysis
This compound is a secondary degradation product formed by epimerization of tetracycline and dehydration at the C6 position to aromatize the B ring . It is used as a pharmaceutical reference standard for the determination of the analyte in commercial bulk and pharmaceutical products by high-performance liquid chromatography (HPLC) .Physical And Chemical Properties Analysis
This compound is a secondary degradation product formed by epimerization of tetracycline and dehydration at the C6 position to aromatize the B ring . The CAS number is 4465-65-0 .Scientific Research Applications
Detection in Pharmaceuticals : 4-Epianhydrotetracycline hydrochloride is a toxic degradation component of tetracycline, and its quantitative evaluation in commercial tetracycline capsules has been performed (Pinto, Campos, & Yamamoto, 2002).
Development of Analytical Methods : Novel HPLC methods have been developed for the assay of tetracycline hydrochloride and the limit of this compound impurity in pharmaceutical products, indicating its importance in quality control (Hussien, 2014).
Stability Studies : Research on the stability of tetracycline and its derivatives in tablets, including the degradation to 4-epianhydrotetracycline, underlines the relevance of monitoring this compound in pharmaceutical stability studies (Moreno-Cerezo et al., 2001).
Environmental Impact Studies : Studies have examined the ecotoxicity of 4-Epianhydrotetracycline, including its effects on oxidative stress in zebrafish embryos, highlighting its relevance in environmental and ecological risk assessments (Wang, Zhao, Wu, & Ma, 2021).
Food Safety and Contamination : Investigation into the formation of 4-Epianhydrotetracycline during high-temperature treatment of animal-derived feed contaminated with tetracycline reveals its potential presence in the food supply chain, raising concerns about food safety (Kühne et al., 2001).
Terahertz Spectroscopy Applications : The use of terahertz time-domain spectroscopy to measure tetracyclines hydrochloride and its degradation products, including 4-Epianhydrotetracycline, has been explored. This study demonstrates the potential application of this technique in the analysis of pharmaceuticals and their degradation products (Xie et al., 2019).
Mechanism of Action
The mechanism of action of 4-Epianhydrotetracycline hydrochloride is similar to that of tetracycline. Tetracycline passively diffuses through porin channels in the bacterial membrane and reversibly binds to the 30S ribosomal subunit, preventing binding of tRNA to the mRNA-ribosome complex, and thus interfering with protein synthesis .
Safety and Hazards
4-Epianhydrotetracycline hydrochloride is considered hazardous. It is harmful if swallowed, causes serious eye irritation, and is suspected of damaging the unborn child . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .
Future Directions
properties
IUPAC Name |
(4R,4aS,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O7.ClH/c1-8-9-5-4-6-12(25)13(9)17(26)14-10(8)7-11-16(24(2)3)18(27)15(21(23)30)20(29)22(11,31)19(14)28;/h4-6,11,16,25-26,29,31H,7H2,1-3H3,(H2,23,30);1H/t11-,16+,22-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFAOPCHYIJPHJ-MOMXNFOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=C(C3=C1CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=CC=C(C2=C(C3=C1C[C@H]4[C@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)N)N(C)C)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873790 | |
Record name | 4-Epianhydrotetracycline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40873790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4465-65-0 | |
Record name | 4-Epianhydrotetracycline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004465650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Epianhydrotetracycline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40873790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-EPIANHYDROTETRACYCLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06Y7HM8DBA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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